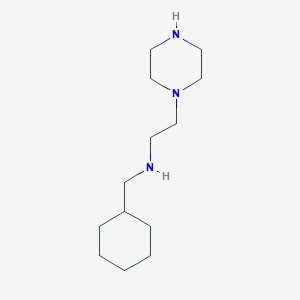

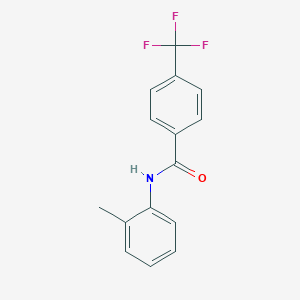

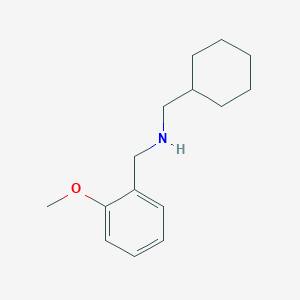

![molecular formula C18H18N2O7 B262113 {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid, also known as Kresoxim-methyl, is a fungicide that belongs to the class of strobilurins. It is widely used in agriculture to protect crops from fungal diseases. The compound was first synthesized in 1995 by Hoechst AG, a German pharmaceutical company. Since then, Kresoxim-methyl has gained popularity due to its excellent fungicidal properties and low toxicity to humans and animals.

Mechanism of Action

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl acts by binding to the cytochrome bc1 complex in the mitochondria of fungal cells, inhibiting the electron transport chain and disrupting ATP synthesis. This leads to a decrease in energy production, ultimately resulting in the death of the fungus. The compound has a broad spectrum of activity, making it effective against many different types of fungi.

Biochemical and Physiological Effects

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has been shown to have low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no long-term accumulation. The compound has no known carcinogenic or mutagenic effects. However, it is important to note that {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl is toxic to aquatic organisms and should be used with caution near water sources.

Advantages and Limitations for Lab Experiments

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other fungicides. It has a long shelf life and is stable under a wide range of conditions. However, the compound has some limitations. It is not effective against all types of fungi, and its mode of action may differ depending on the species being studied. Additionally, the use of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl may interfere with other metabolic pathways in the cell, leading to unintended effects.

Future Directions

There are several areas of research that could be explored in the future regarding {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl. One potential direction is the development of new formulations that improve the compound's efficacy and reduce its impact on the environment. Another area of interest is the study of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl's potential as an antifungal agent in human medicine. The compound has already shown promise in treating certain types of skin infections and could be further investigated for its therapeutic potential. Finally, the use of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl in combination with other fungicides could be explored as a way to improve its effectiveness and reduce the risk of resistance development.

Synthesis Methods

The synthesis of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl involves the reaction between 2-ethoxyphenol and 2-bromo-4'-methoxyacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with triethylamine and 1-allyl-2,4,6-trioxo-5-pyrimidinylmethanol to form the final compound. The overall yield of the synthesis is around 70-80%.

Scientific Research Applications

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has been extensively studied for its antifungal activity and its potential use in agriculture. Several studies have shown that the compound is highly effective against a wide range of fungal pathogens, including powdery mildew, rust, and leaf spot. It works by inhibiting the respiration of the fungi, leading to their death. {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has also been found to have a protective effect on plants, improving their overall health and yield.

properties

Product Name |

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid |

|---|---|

Molecular Formula |

C18H18N2O7 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

2-[2-ethoxy-4-[(E)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C18H18N2O7/c1-3-7-20-17(24)12(16(23)19-18(20)25)8-11-5-6-13(27-10-15(21)22)14(9-11)26-4-2/h3,5-6,8-9H,1,4,7,10H2,2H3,(H,21,22)(H,19,23,25)/b12-8+ |

InChI Key |

VROUTNDTGJSDQT-XYOKQWHBSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |

SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

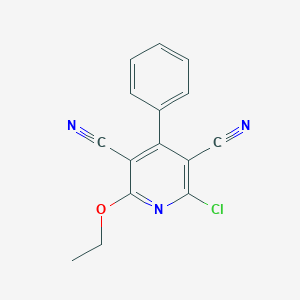

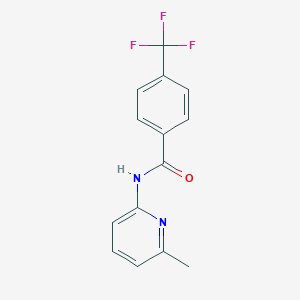

![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)

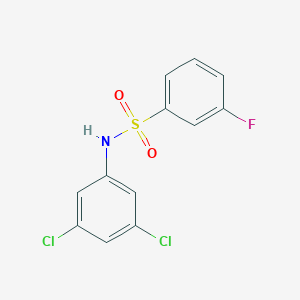

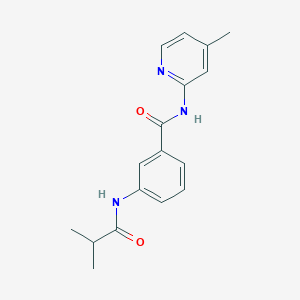

![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)

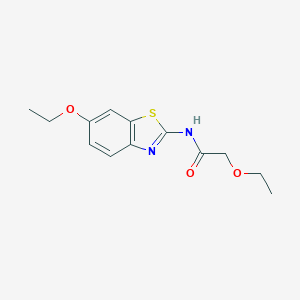

![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)

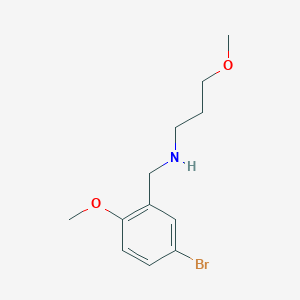

![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)

![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)